1,4-Dioxaspiro[4.6]undecan-8-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZELAGGXOUSOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC2(C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-37-4 | |
| Record name | 1,4-dioxaspiro[4.6]undecan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Spiroketals and Cyclic Ketals in Organic Chemistry
Spiroketals and cyclic ketals are prominent structural motifs in organic chemistry, valued for their unique properties and diverse applications. Cyclic ketals are frequently employed as protecting groups for carbonyl functionalities in the course of complex molecule synthesis. wonder-chem.comarctomsci.com This is due to their relative stability under basic and nucleophilic conditions, which allows for chemical transformations on other parts of a molecule without affecting the carbonyl group. wonder-chem.com The ketal can then be readily removed under mild acidic conditions to regenerate the original ketone or aldehyde. wonder-chem.com
Spiroketals, a subclass of ketals where the ketal carbon is part of a spirocyclic system, are integral components of numerous biologically active natural products. bldpharm.comchemsrc.com Their rigid, well-defined three-dimensional structures make them attractive scaffolds in medicinal chemistry and drug discovery. bldpharm.com This conformational rigidity can facilitate precise interactions with biological targets such as proteins and enzymes. bldpharm.com The synthesis of spiroketals is a significant focus in organic chemistry, with ongoing development of new synthetic methods to access these complex structures. bldpharm.com
The Historical Context of Spirocyclic Systems
The study of spiro compounds, characterized by two rings connected by a single common atom, has a rich history in organic chemistry. The term "spirane" was first coined by the German chemist and Nobel laureate Adolf von Baeyer in 1900. medchemexpress.com The synthesis of these compounds has historically presented a significant challenge to organic chemists due to the steric strain associated with the spiro center. bldpharm.com
Over the decades, numerous synthetic strategies have been developed to construct spirocyclic frameworks. For instance, the synthesis of the spirocyclic drug spironolactone (B1682167) in the late 1980s involved a key rhodium-catalyzed hydroformylation step to create the spirocyclic lactol intermediate. While the broader history of spiro compounds is well-documented, specific historical details regarding the first synthesis or the emergence of 1,4-Dioxaspiro[4.6]undecan-8-one as a compound of interest are not extensively covered in the available literature. Its study is situated within the ongoing exploration of spirocyclic systems and their applications.
Current Research Trajectories for 1,4 Dioxaspiro 4.6 Undecan 8 One
Established Synthetic Pathways to this compound
Established methods for the synthesis of spiroketals often rely on the formation of the ketal functionality from a suitable precursor. While specific literature detailing the synthesis of this compound is limited, established pathways can be inferred from the well-documented synthesis of analogous structures, such as 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione (B43130).
Ketone Protection and Spiroketal Formation
The most direct and established route to simple spiroketals involves the protection of one of the carbonyl groups of a corresponding diketone. In the case of this compound, the logical precursor is 1,4-cycloheptanedione.
The condensation of a ketone with a diol, such as ethylene (B1197577) glycol, is a fundamental method for forming a cyclic ketal. chemicalbook.com For the synthesis of this compound, this would involve the selective monoketalization of 1,4-cycloheptanedione. The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol onto one of the carbonyl carbons of the diketone, followed by the elimination of water to form the stable five-membered dioxolane ring.
The selective formation of the monoketal over the diketal is a key challenge in this approach. Control over stoichiometry, reaction time, and temperature is crucial to favor the formation of the desired product. The analogous synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione is well-documented and provides a template for this transformation. chemicalbook.comresearchgate.net
The condensation reaction between a ketone and ethylene glycol is typically catalyzed by an acid. umsystem.edu The acid protonates one of the carbonyl oxygens of the 1,4-cycloheptanedione, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl groups of ethylene glycol. umsystem.edu
A variety of acid catalysts can be employed, with common examples including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). The choice of catalyst can influence the reaction rate and selectivity. To drive the equilibrium towards the formation of the ketal, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
| Catalyst | Typical Solvents | Key Features |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Benzene | Allows for azeotropic removal of water. |
| Sulfuric Acid (H₂SO₄) | Dichloromethane, THF | Strong acid, can lead to side reactions if not controlled. |
| Lewis Acids (e.g., BF₃·OEt₂) | Aprotic solvents | Can offer milder reaction conditions. |
This table presents common catalysts used in the analogous synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which are expected to be applicable for the synthesis of this compound.
Ring-Closing Strategies for Spirocyclic Systems
An alternative to the direct ketalization of a diketone is the formation of the spiroketal structure through a ring-closing reaction of a suitable acyclic or macrocyclic precursor.
Intramolecular cyclization strategies are powerful methods for the construction of cyclic systems, including spiroketals. nih.gov For the synthesis of this compound, a hypothetical precursor could be a hydroxyketone with a tethered diol functionality. Acid-catalyzed intramolecular cyclization of such a precursor would lead to the formation of the spiroketal ring system. The stereochemical outcome of such cyclizations can often be controlled by the stereochemistry of the starting material and the reaction conditions. While specific examples leading directly to this compound are not prevalent in the literature, this remains a viable and important synthetic strategy in the broader context of spiroketal synthesis.
Advanced and Emerging Synthetic Strategies for this compound
Modern synthetic chemistry has seen the development of more sophisticated and stereoselective methods for the synthesis of spiroketals. benthamscience.comresearchgate.net These advanced strategies often offer greater control over the three-dimensional structure of the molecule, which is crucial for applications in areas such as medicinal chemistry and natural product synthesis.
One such advanced strategy involves the use of organoselenium chemistry. A reported, though not detailed, synthetic route to this compound starts from 1,3-Dioxolane-2-butaneselenoic acid, 2-ethenyl-, Se-phenyl ester. nih.govchemicalbook.com This suggests a multi-step synthesis that likely involves the formation of the cycloheptanone (B156872) ring through a selenium-mediated cyclization or rearrangement reaction. The synthesis of related vinyl-substituted dioxolane precursors has been documented, indicating the feasibility of constructing such complex starting materials. prepchem.com
One-Pot Transformations and Cascade Reactions
One-pot transformations and cascade reactions represent an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials. These reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. ub.edu
A notable example involves a domino asymmetric electrophilic halocyclization strategy. This method has been successfully employed to construct spiroketal lactones with both axial and central chirality in excellent yields and with high enantioselectivity. acs.org While not directly synthesizing this compound, this strategy highlights the potential of cascade reactions in creating complex spiroketal systems. acs.org Another innovative approach is the Prins cascade cyclization, which has been utilized to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of cascade processes in constructing spirocyclic frameworks. researchgate.net
Chemo- and Regioselective Synthesis of this compound Precursors
The synthesis of this compound often relies on the careful construction of precursor molecules where chemo- and regioselectivity are paramount. A common strategy involves the selective protection of one of the carbonyl groups of a dicarbonyl compound. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution. researchgate.net This highlights the importance of controlling which functional group reacts in a molecule with multiple reactive sites.
The choice of catalyst and reaction conditions plays a crucial role in achieving the desired selectivity. In the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, acetic acid was found to be an effective catalyst for the selective deketalization, leading to a significant increase in yield and a reduction in reaction time compared to previously reported methods. researchgate.net
Utilization of Organometallic Catalysis in Spiroketal Synthesis (e.g., Ni-catalyzed reactions)
Organometallic catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient routes to complex molecular architectures, including spiroketals. numberanalytics.com Transition metals, in particular, have been shown to catalyze a variety of transformations that are key to spiroketal formation. nih.gov
While specific examples of nickel-catalyzed synthesis of this compound are not prevalent in the searched literature, the broader field of organometallic catalysis for spiroketal synthesis is well-established. nih.govresearchgate.net For instance, palladium-catalyzed spiroketalization of alkynediols has been used to synthesize benzannulated spiroketals. researchgate.net The regioselectivity of these reactions can be influenced by the stereochemistry of the starting material. researchgate.net Nickel-catalyzed reactions are known for their utility in cross-coupling and carbonylation reactions. nih.gov A recently developed nickel-catalyzed four-component carbonylation of 1,3-butadiene (B125203) provides access to β,γ-unsaturated ketones, demonstrating the potential of nickel catalysis in constructing complex carbonyl-containing compounds. nih.gov This suggests that nickel-catalyzed methodologies could be developed for the synthesis of spiroketal structures like this compound.
Green Chemistry Approaches in this compound Synthesis (e.g., ionic liquids)
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. scirp.orgrsc.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Ionic liquids, with their low vapor pressure, thermal stability, and potential for recyclability, have garnered significant attention as "green" alternatives to traditional organic solvents. scirp.orgresearchgate.net
A patented method for the synthesis of the related 1,4-Dioxaspiro[4.5]decan-8-one utilizes a mixture of ionic liquids, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate, as the reaction medium and catalyst. chemicalbook.com This process, starting from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol, proceeds with high yield and allows for the recycling of the ionic liquid layer. chemicalbook.com This example demonstrates the successful application of ionic liquids in the synthesis of spiroketals, offering a more sustainable route.
| Starting Material | Reagents | Catalyst/Solvent | Product | Yield | Reference |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Ethylene glycol, Water | 1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborate | 1,4-Dioxaspiro[4.5]decan-8-one | 97.80% | chemicalbook.com |
Chemical Transformations of the Ketone Moiety in this compound
The reactivity of the ketone group in this compound is central to its role as a synthetic building block. The carbonyl group can undergo a variety of functionalization reactions, as well as reductive and oxidative manipulations, enabling the introduction of new functional groups and the creation of diverse derivatives.
Carbonyl Functionalization Reactions
The ketone at C-8 is amenable to reactions that target the carbonyl carbon or the adjacent α-carbons. These transformations are fundamental for building molecular complexity.
One significant functionalization involves reactions at the α-position to the carbonyl group. For instance, while starting from the closely related cyclohexanone (B45756) analogue (1,4-dioxaspiro[4.5]decan-8-one), a ring expansion reaction using ethyl diazoacetate in the presence of boron trifluoride etherate yields Ethyl 9-oxo-1,4-dioxaspiro[4.6]undecane-8-carboxylate. vjol.info.vn This reaction effectively creates a β-keto ester derivative of the target spiro[4.6]undecane framework. vjol.info.vn This derivative can be further functionalized; for example, it undergoes α-hydroxymethylation, demonstrating the ability to introduce substituents at the α-position. vjol.info.vn
The carbonyl group itself can be directly transformed. The existence of commercially available 1,4-dioxaspiro[4.6]undecan-8-amine strongly indicates that the ketone can be converted into an amine, most commonly through reductive amination. sigmaaldrich.com This process involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine, showcasing a direct pathway to nitrogen-containing derivatives.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| α-Carbethoxylation (via Ring Expansion) | Ethyl diazoacetate, BF₃·OEt₂ | β-Keto ester | vjol.info.vn |
| α-Hydroxymethylation | TEA, THF | α-Hydroxymethyl-β-keto ester | vjol.info.vn |
| Reductive Amination (Inferred) | Ammonia/amine, reducing agent (e.g., NaBH₃CN) | Primary/secondary amine | sigmaaldrich.com |
Reductive and Oxidative Manipulations
The ketone functionality of this compound can be manipulated through reduction and oxidation, although reduction is more commonly documented. The standard reduction of the ketone to a secondary alcohol is a predictable and fundamental transformation, typically achieved with hydride reagents like sodium borohydride.
By analogy with the similar 1,4-dioxaspiro[4.5]decan-8-one, the ketone can also react with organometallic reagents such as Grignard or organolithium compounds. These reactions would typically lead to the formation of tertiary alcohols. In some cases, these reactions can be designed to yield spirolactones. ntu.ac.uk Specific research on the oxidative manipulation of the C-8 ketone is limited, as ketones are generally stable to oxidation except under forcing conditions that might cleave the ring.
Reactions Involving the Spirocyclic Ketal System
The ethylene ketal moiety in this compound primarily serves as a protecting group for a carbonyl function. Its stability and selective removal are crucial for the compound's application in multi-step synthesis.
Ring-Opening and Rearrangement Pathways
The most significant reaction of the spirocyclic ketal is its hydrolysis under acidic conditions. This deprotection step regenerates the carbonyl group, yielding cycloheptane-1,4-dione. This transformation is a cornerstone of its use as a synthetic intermediate, allowing the two carbonyl groups of the parent dione (B5365651) to be differentiated and reacted sequentially. The conditions for this hydrolysis can be controlled, as demonstrated in the synthesis of related monoketals, where partial hydrolysis of a bis-ketal is achieved. ntu.ac.uk The use of aqueous acid is a standard protocol for this type of deprotection. thieme-connect.commdpi.com
Regioselective and Stereoselective Ketal Cleavage
For the achiral this compound, regioselectivity in ketal cleavage is not a factor as the two C-O bonds of the dioxolane ring are equivalent. In more complex, substituted spiroketals, controlling which C-O bond breaks can be a significant synthetic challenge. Stereoselectivity becomes important when the spiro center is chiral or when reactions create new stereocenters. However, for this specific parent compound, detailed studies focusing on stereoselective cleavage are not extensively documented in the scientific literature, as it does not possess pre-existing stereocenters that would influence such a process.
Derivatization Strategies for this compound as a Bifunctional Intermediate
The synthetic utility of this compound lies in its bifunctional nature, where the ketal acts as a robust protecting group while chemical transformations are performed on the free ketone. This strategy allows for selective manipulation of one of the two carbonyl positions of the parent cycloheptane-1,4-dione.
A compelling example of this strategy is in the synthesis of building blocks for Ervatamine alkaloids. vjol.info.vn In this work, the related 1,4-dioxaspiro[4.5]decan-8-one is first converted to a functionalized 1,4-dioxaspiro[4.6]undecane derivative. vjol.info.vn This intermediate, with the ketal intact, is then further elaborated at the position alpha to the ketone. vjol.info.vn This demonstrates the core principle: the ketal group remains inert to the conditions used to modify the other end of the molecule, only to be potentially removed at a later synthetic stage. This approach is widely applicable for synthesizing complex molecules where sequential introduction of functionality is required. chemicalbook.com
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Ketal as Protecting Group | The ethylene ketal protects one carbonyl group while the other at C-8 is functionalized (e.g., via α-alkylation, reduction, or amination). | Synthesis of precursors for Ervatamine alkaloids. | vjol.info.vn |
| Sequential Deprotection and Reaction | After manipulation of the C-8 ketone, the ketal is hydrolyzed under acidic conditions to reveal the second carbonyl for further transformation. | General synthesis of substituted cycloheptanones. | ntu.ac.uk |
Spectroscopic and Advanced Analytical Characterization of 1,4 Dioxaspiro 4.6 Undecan 8 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-Dioxaspiro[4.6]undecan-8-one, offering insights into its proton and carbon environments, as well as its dynamic behavior in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in assigning the specific protons within the this compound molecule and assessing the purity of the sample. The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The ethylene (B1197577) glycol bridge of the dioxolane ring typically shows signals around 3.97 ppm. epo.org The protons on the seven-membered ring exhibit more complex splitting patterns and chemical shifts depending on their proximity to the carbonyl group and the spiro center.
The integration of the peak areas in the ¹H NMR spectrum allows for the quantitative determination of the relative number of protons, confirming the structural assignment. Furthermore, the absence of unexpected signals is a strong indicator of the sample's purity.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Dioxolane ring protons (-OCH₂CH₂O-) | ~3.97 epo.org | m |
| Cycloheptanone (B156872) ring protons (α to C=O) | ~2.4-2.6 | m |
| Cycloheptanone ring protons (other) | ~1.5-1.9 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete elucidation of the carbon skeleton.
Key signals in the ¹³C NMR spectrum include the carbonyl carbon, which appears significantly downfield, typically in the range of 205-220 ppm. The spiro carbon, being bonded to two oxygen atoms, is also found at a characteristic downfield shift, generally around 108-110 ppm. The carbons of the ethylene glycol bridge in the dioxolane ring resonate at approximately 64-66 ppm. The remaining carbons of the seven-membered ring appear at various upfield positions.
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~212 |
| Spiro Carbon (C-5) | ~109 |
| Dioxolane Carbons (-OCH₂CH₂O-) | ~65 |
| Cycloheptanone Carbons (α to C=O) | ~40-50 |
| Cycloheptanone Carbons (other) | ~20-35 |
To gain a deeper understanding of the three-dimensional structure and dynamic behavior of this compound, advanced NMR techniques are employed. researchgate.net
Variable Temperature (VT) NMR: VT-NMR experiments can provide valuable information about the conformational flexibility of the seven-membered ring. unideb.hu By recording spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can indicate the presence of different conformers and allow for the determination of the energy barriers between them.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals. dtu.dklibretexts.org
COSY experiments reveal which protons are coupled to each other, helping to trace the proton connectivity within the cycloheptanone ring.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.
While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, Oxygen-17 NMR spectroscopy can offer unique insights into the electronic environments of the oxygen atoms in this compound. libretexts.orgresearchgate.nettaylorfrancis.com The chemical shifts of the oxygen atoms are highly sensitive to their local environment.
The carbonyl oxygen would exhibit a resonance at a significantly different chemical shift compared to the two equivalent ether oxygens of the dioxolane ring. taylorfrancis.com This difference in chemical shift reflects the distinct electronic nature of the sp²-hybridized carbonyl oxygen versus the sp³-hybridized ether oxygens. Studies have shown a correlation between ¹³C and ¹⁷O chemical shifts in spiroacetals, which can provide further information about torsional strain and non-bonding interactions within the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of the molecular formula of this compound. sigmaaldrich.com By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition. This precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the molecular formula, C₉H₁₄O₃.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, both Electron Ionization (EI) and Chemical Ionization (CI) methods provide valuable, complementary information.
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, with a unique pattern of fragment ions. pressbooks.pub For this compound (C₉H₁₄O₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 170. However, due to the energetic nature of EI, the molecular ion peak for cyclic ketones and acetals can sometimes be weak or absent. libretexts.org The fragmentation pattern is typically complex, providing structural clues.
Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce reagent ions, which then react with the analyte molecule to form ions, primarily the protonated molecule [M+H]⁺. This method results in less fragmentation and typically shows a more prominent peak corresponding to the molecular weight. In the case of this compound, a strong peak at m/z 171 would be anticipated, confirming the molecular mass. CI analysis of a related compound, (4S,5S)-2,2,4-triethyl-5-methyl-1,3-dioxolane, revealed its molecular mass to be 172, demonstrating the utility of this technique. acs.org
Fragmentation Patterns and Mechanistic Interpretation
The fragmentation of this compound in EI mass spectrometry is dictated by the presence of the ketone and the spiro-acetal functional groups. The energetically unstable molecular ion breaks into smaller, more stable charged fragments. libretexts.org
Key fragmentation pathways for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could lead to the loss of ethylene (C₂H₄, 28 Da) or other fragments from the seven-membered ring.
The dioxolane ring has its own characteristic fragmentation. Spiroacetals are known to undergo retro-cleavage of one of the rings. researchgate.net A significant fragmentation pathway for 1,3-dioxolane (B20135) derivatives involves the loss of an ethyl group, as seen in the mass spectrum of (4S,5S)-2,2,4-triethyl-5-methyl-1,3-dioxolane, which shows a fragment with the highest mass at m/z 143 (M-ethyl). acs.org For this compound, characteristic fragments would arise from the cleavage of the C-O bonds and the cycloheptane (B1346806) ring.
A proposed fragmentation for the related 1,3-dioxane (B1201747) (m/z 88) shows a base peak at m/z 87, corresponding to the loss of a single hydrogen atom. docbrown.info The interpretation of the mass spectrum of an unknown compound often involves comparing its fragmentation pattern to those of known, structurally similar molecules. pressbooks.pubyoutube.com
Table 1: Predicted Major EI-MS Fragments for this compound
| m/z Value | Possible Fragment Structure/Loss | Interpretation |
|---|---|---|
| 170 | [C₉H₁₄O₃]⁺· | Molecular Ion (M⁺·) |
| 142 | [M - CO]⁺· | Loss of carbon monoxide from the ketone |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [C₅H₇O₂]⁺ | Fragment from cleavage of the cycloheptane ring |
| 86 | [C₄H₆O₂]⁺· | Ion from retro-Diels-Alder type cleavage of the cycloheptane ring |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Compound Identification
For the analysis of this compound within complex mixtures, such as reaction products or natural extracts, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
GC-MS: This technique separates volatile and thermally stable compounds in the gas phase before they are introduced into the mass spectrometer. researchgate.net GC-MS is highly effective for identifying components in essential oils and cosmetic products. researchgate.net The retention time from the GC provides an additional layer of identification, which, combined with the mass spectrum, allows for high-confidence compound identification by comparing the data to spectral libraries like the National Institute of Standards and Technology (NIST) library. researchgate.net The analysis of various crude extracts often employs GC-MS for the separation and identification of metabolites. researchgate.net
LC-MS: LC-MS is suited for a broader range of compounds, including those that are less volatile or thermally labile. lcms.cz The separation occurs in the liquid phase, offering a variety of stationary and mobile phases to optimize the separation of components in a mixture. lcms.cz LC-MS is frequently used to monitor the progress of chemical reactions and to analyze the purity of synthesized compounds. amazonaws.com For instance, the supernatant from protein precipitation can be analyzed by LC-MS/MS to identify specific molecules. amazonaws.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. youtube.com It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
For this compound, the key functional groups are the ketone carbonyl group (C=O) and the ether C-O bonds of the dioxolane ring.
C=O Stretch: The carbonyl group of a ketone typically shows a strong, sharp absorption band in the region of 1725-1705 cm⁻¹. For a seven-membered ring ketone (cycloheptanone), this peak is expected around 1705 cm⁻¹.
C-O Stretch: The spiro-acetal structure contains C-O-C linkages, which exhibit strong absorption bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. Acetal structures often show multiple characteristic bands in this region.
C-H Stretch: The sp² C-H bonds of the alkane rings will show absorptions in the 3000-2850 cm⁻¹ region.
Supporting information for a related aminolactone shows IR absorption at 1762 cm⁻¹ (lactone C=O) and multiple peaks in the 1277-1123 cm⁻¹ region for C-O bonds, which aligns with the expected values. rsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | ~1705 | Strong, Sharp |
| Acetal | C-O Stretch | 1200-1000 | Strong |
| Alkane | C-H Stretch | 3000-2850 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Confirmation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
While no specific X-ray crystallographic data for this compound was found in the surveyed literature, the technique has been successfully applied to related spiro compounds. For example, the structure of 3,3-dimethyl-7,11-bis(furan-2-yl)-2,4-dioxa-spiro[5.5]undecane-1,5,9-trione was determined by single-crystal X-ray diffraction analysis. nih.gov Similarly, the solid-state molecular structures of several brominated spiro 1,3-dioxanes with a 1,5-dioxaspiro[5.5]undecane skeleton were established by this method, confirming the chair conformation of the six-membered rings and the stereochemistry of the bromine atoms. psu.edu
For this compound, X-ray analysis would be invaluable to:
Confirm the connectivity of the atoms.
Determine the conformation of the seven-membered cycloheptanone ring, which is more complex than a simple cyclohexane (B81311) chair.
Precisely measure all bond lengths and angles, revealing any strain imposed by the spirocyclic system.
Should a crystalline form of the compound be obtained, X-ray crystallography would provide the ultimate structural proof.
Computational and Theoretical Studies on 1,4 Dioxaspiro 4.6 Undecan 8 One
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the electronic environment of 1,4-Dioxaspiro[4.6]undecan-8-one, offering predictions of its structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. researchgate.netaps.org This method is based on the principle that the electron density of a system determines its properties. researchgate.net For this compound, DFT calculations can elucidate its electronic properties and predict its reactivity through various descriptors.
DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. d-nb.infomdpi.com These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Key reactivity indices include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.
Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are generally less reactive. d-nb.infomdpi.com
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. d-nb.info
While specific DFT calculations for this compound are not widely published, the principles of DFT can be applied to understand its expected chemical behavior. A representative table of such descriptors, based on general principles for similar organic molecules, is provided below.
Interactive Table: Representative Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution |
| Softness (S) | S = 1 / η | Polarizability of the electron cloud |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Ability to accept electrons |
These DFT-derived parameters are instrumental in predicting how this compound would behave in chemical reactions, for instance, by identifying potential sites for nucleophilic or electrophilic attack.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational landscapes of molecules over time.
Conformational Analysis and Energy Minimization Studies
The seven-membered cycloheptanone (B156872) ring in this compound can adopt several conformations. Conformational analysis of cycloheptane (B1346806) and its derivatives suggests that the most stable conformations are typically in the twist-chair family. researchgate.net The presence of the spiroketal structure introduces additional conformational constraints.
Energy minimization studies, often performed using molecular mechanics force fields or quantum mechanical methods, are used to identify the most stable three-dimensional arrangement of the atoms in the molecule. publish.csiro.au For this compound, this would involve exploring the potential energy surface to locate the global minimum and other low-energy conformers. The stability of these conformers is influenced by a combination of factors including ring strain, torsional strain, and non-bonded interactions. The anomeric effect, a key stereoelectronic interaction in spiroketals, also plays a significant role in determining the preferred conformation. chemtube3d.comchemtube3d.com
Prediction of Spectroscopic Properties (e.g., Collision Cross Section)
Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. Predicted CCS values can be used as an additional filter to reduce false positives in database searches.
For a related compound, 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one, predicted CCS values have been calculated for various adducts. uni.lu These predictions are typically generated using machine learning models trained on large datasets of experimental CCS values. A similar approach can be applied to this compound to predict its CCS values, which would be valuable for its unambiguous identification in complex mixtures.
Interactive Table: Predicted Collision Cross Section (CCS) Values for Adducts of a Related Spiroketone
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]+ | 132.1 |
| [M+Na]+ | 137.6 |
| [M-H]- | 137.1 |
| [M+K]+ | 140.4 |
| [M+NH4]+ | 152.4 |
| Data based on predictions for 9,9-difluoro-1,4-dioxaspiro[4.6]undecan-8-one. uni.lu |
Stereoelectronic Effects in this compound and Related Systems
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. In this compound, the most significant stereoelectronic effect is the anomeric effect, which is characteristic of spiroketals. chemtube3d.comchemtube3d.com
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the spiro carbon in this case) to adopt an axial orientation rather than the sterically less hindered equatorial position. rsc.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the C-O bond of the other ring. chemtube3d.comrsc.org
Anomeric and Exo-Anomeric Effects in Spiroacetals
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, originally observed in carbohydrate chemistry, that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to favor an axial orientation over the sterically less hindered equatorial position. journalirjpac.comscripps.edu This effect is not limited to carbohydrates and plays a significant role in the conformational analysis of spiroacetals like this compound.
In spiroacetals, two anomeric effects are potentially at play. The endo-anomeric effect involves the interaction of a lone pair of electrons on a ring oxygen atom with the antibonding orbital (σ) of the C-O bond of the other ring. journalirjpac.com The exo-anomeric effect refers to the interaction between a lone pair on an exocyclic oxygen and the σ orbital of the endocyclic C-O bond. journalirjpac.com The stability of different conformers of spiroacetals is often rationalized by the number and nature of these anomeric interactions. cdnsciencepub.comcdnsciencepub.com
Research on related spiroacetal systems, such as 1,7-dioxaspiro[5.5]undecanes, has demonstrated that the interplay between anomeric effects, exo-anomeric effects, and steric interactions dictates the conformational equilibrium. cdnsciencepub.com While specific computational data for this compound is not extensively detailed in the provided results, the principles derived from the study of analogous spiroacetals are directly applicable. The stability of its various conformations will be a balance between maximizing stabilizing stereoelectronic interactions (anomeric effects) and minimizing destabilizing steric repulsions.
Torsional Strain and its Correlation with Spectroscopic Data
Torsional strain, arising from the repulsion between electron clouds of atoms or groups separated by three bonds, is a key factor governing the three-dimensional structure of cyclic molecules. In this compound, the fusion of a five-membered and a seven-membered ring at the spirocenter introduces significant torsional strain. Computational methods can quantify this strain by calculating the dihedral angles and the associated energy penalties for deviations from ideal staggered conformations.
A significant area of research involves correlating this calculated torsional strain with experimentally observed spectroscopic data, particularly nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Studies on a range of spiroacetals have shown a relationship between the dihedral energies (a measure of non-bonding interactions and torsional strain) and the ¹³C and ¹⁷O NMR chemical shifts of the spiro carbon and the ring oxygens. researchgate.net
Specifically, increased torsional strain around the spirocyclic junction can lead to changes in the electron density at the spiro carbon and the adjacent oxygen atoms. This, in turn, influences their shielding and deshielding in the NMR experiment, resulting in predictable shifts in their resonance frequencies. A linear relationship between ¹³C and ¹⁷O chemical shifts has also been observed in some spiroacetal systems, further highlighting the link between molecular geometry and spectroscopic properties. researchgate.net
While a detailed spectroscopic analysis for this compound is not available in the search results, the established correlations for similar compounds provide a framework for its analysis. researchgate.net By comparing the calculated torsional strain in different conformations with the experimental NMR data, it is possible to validate the predicted structures and gain a deeper understanding of the molecule's conformational dynamics in solution.
| Spectroscopic Parameter | Correlation with Torsional Strain | Relevant Nuclei |
| ¹³C Chemical Shift | Changes in electron density around the spiro carbon due to strain affect its shielding. | Spiro Carbon (C5) |
| ¹⁷O Chemical Shift | Alterations in the electronic environment of the ring oxygens due to torsional strain influence their resonance. | Dioxolane Oxygens (O1, O4) |
Table 1: Correlation of Torsional Strain with NMR Spectroscopic Data in Spiroacetals.
Future Directions and Research Perspectives for 1,4 Dioxaspiro 4.6 Undecan 8 One Chemistry
Exploration of Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While racemic 1,4-Dioxaspiro[4.6]undecan-8-one has been utilized, the development of asymmetric synthetic routes to access its chiral analogues represents a significant and largely untapped area of research. The presence of a stereocenter at the spirocyclic junction or on the seven-membered ring would introduce chirality, potentially leading to derivatives with unique biological activities or properties as chiral ligands or catalysts.
Future research will likely focus on several promising strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to construct the spirocyclic framework in an enantiomerically pure form.
Asymmetric Catalysis: Employing chiral catalysts, including metal complexes or organocatalysts, to induce enantioselectivity in the formation of the spirocycle. nih.gov This could involve asymmetric versions of key ring-forming reactions.
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture of this compound or its precursors, allowing for the separation of the enantiomers.
The successful development of these methods will provide access to a new class of chiral building blocks for drug discovery and materials science. mdpi.combeilstein-journals.org
Advanced Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new transformations. While some reactions involving this compound are known, detailed mechanistic investigations are often lacking.
Future research in this area should include:
Kinetic Studies: Measuring reaction rates under various conditions to elucidate the rate-determining step and the influence of catalysts and reagents.
Isotope Labeling Studies: Using isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing direct evidence for bond-breaking and bond-forming events.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict reaction outcomes. researchgate.net These computational studies can provide insights that are difficult to obtain through experimental means alone.
For instance, detailed mechanistic studies of the ketalization reaction to form the spirocycle or the various functionalization reactions at the carbonyl group will enable chemists to fine-tune reaction conditions for improved yields and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The fields of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with these modern platforms is a logical and promising future direction.
Key areas for development include:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives. This could involve pumping reagents through heated or cooled reactors, allowing for precise control over reaction parameters and enabling rapid optimization.
Automated Synthesis Libraries: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery or materials science applications. rsc.org This approach can significantly accelerate the discovery of new lead compounds.
The ability to produce this spirocyclic ketone and its analogues in a continuous and automated fashion will make these compounds more accessible for a wide range of research and industrial applications.
Development of Novel Catalytic Systems for this compound Derivatization
The development of new catalytic systems will be instrumental in expanding the synthetic utility of this compound. While classical methods for ketone derivatization can be applied, the unique steric and electronic properties of this spirocycle may necessitate the development of specialized catalysts.
Future research will likely focus on:
Transition Metal Catalysis: Exploring the use of various transition metal catalysts for reactions such as C-H activation, cross-coupling, and asymmetric hydrogenation to introduce new functional groups onto the spirocyclic framework. diva-portal.org
Organocatalysis: Designing and applying novel organocatalysts for enantioselective transformations of the carbonyl group or other positions on the rings. nih.gov
Biocatalysis: Investigating the use of enzymes to catalyze specific and selective modifications of this compound, offering a green and efficient alternative to traditional chemical methods.
The discovery of new catalytic systems will open up new avenues for the synthesis of complex molecules derived from this versatile building block.
Computational Design and Prediction of Novel Reactivity and Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. In the context of this compound, computational methods can be used to guide experimental work and accelerate the discovery of new applications.
Future computational efforts should focus on:
Predicting Reactivity: Using computational models to predict the most likely sites of reaction and the stereochemical outcomes of various transformations.
Designing Novel Derivatives: Computationally designing new derivatives of this compound with specific desired properties, such as binding affinity to a biological target or specific optical properties.
Exploring Conformational Landscapes: Analyzing the conformational preferences of the flexible seven-membered ring, which can influence its reactivity and interaction with other molecules. researchgate.net
By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound and identify promising candidates for a variety of applications.
Q & A
Q. What are the common synthetic routes for preparing 1,4-Dioxaspiro[4.6]undecan-8-one?
- Methodological Answer : The synthesis typically involves bromination of cycloheptanone derivatives followed by elimination and oxidation. For example, cycloheptanone 226 is brominated in ethylene glycol to yield 6-bromo-1,4-dioxaspiro[4.5]undecane (227 ) with 79% efficiency. Subsequent elimination using NaOH in methanol (reflux, 12 hours) produces 1,4-dioxaspiro[4.6]undec-6-en (228 ) in 75% yield. Allylic oxidation with tert-butyl hydroperoxide (TBHP) and palladium hydroxide catalyst yields the final ketone (225 ) at 22% efficiency after silica gel chromatography .
Q. How is spectroscopic characterization (NMR, IR) performed for this compound derivatives?
- Methodological Answer : Key characterization includes H NMR analysis to confirm structural features. For instance, the reduction product 1,4-dioxaspiro[4.5]decan-8-ol (291 ) shows distinct proton signals at δ 4.49–4.32 (multiplet, 1H) and δ 1.60–1.80 (methylene groups). IR spectroscopy can verify carbonyl (C=O) stretching (~1700 cm) in the ketone intermediate. Cross-referencing with literature data ensures accuracy .
Q. What functional group transformations are feasible for this compound?
- Methodological Answer : The ketone group in this compound can be reduced to an alcohol using NaBH in methanol (0°C to RT, 12 hours), achieving ~61% yield after purification. Alternatively, rhodium-catalyzed 1,2-additions with AlMe introduce methyl groups to the spirocyclic framework .
Advanced Research Questions
Q. How can rhodium-catalyzed 1,2-additions optimize derivatization of this compound?
- Methodological Answer : Rhodium catalysts (e.g., 5 mol% Rh-complex) enable stereoselective 1,2-addition of AlMe to the ketone. Reactions in tetrahydrofuran (THF) at varying temperatures (-20°C to RT) yield chiral alcohols like (S)-8-methyl-1,4-dioxaspiro[4.6]undec-6-en-8-ol (229 ). Optimization requires balancing temperature and stoichiometry to minimize side reactions .
Q. What strategies address low yields in allylic oxidation steps during synthesis?
- Methodological Answer : The low yield (22%) in TBHP-mediated allylic oxidation of 228 to 225 may stem from competing decomposition pathways. Alternatives include using catalytic Mn(OAc) or modifying solvent systems (e.g., acetonitrile/water mixtures) to stabilize reactive intermediates. Monitoring reaction progress via TLC and adjusting oxidant equivalents can improve efficiency .
Q. How do researchers resolve contradictions in reported spectroscopic data for spirocyclic compounds?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, residual ethylene glycol in 227 could shift H NMR signals. Rigorous purification (e.g., repeated column chromatography) and comparison with high-purity reference samples (e.g., from independent syntheses) are critical. Computational tools (DFT calculations) can also predict spectra for validation .
Q. What role does this compound play in natural product synthesis?
- Methodological Answer : The compound serves as a key intermediate in alkaloid synthesis. For example, in the total synthesis of (-)-FR901483, 1,4-dioxaspiro[4.5]decan-8-one undergoes Schmidt rearrangement to form a bicyclic amine scaffold. This step achieves 3.5% overall yield across 16 steps, highlighting challenges in stereochemical control .
Data Contradiction and Optimization
Q. Why do yields vary significantly between similar spirocyclic ketone syntheses?
- Methodological Answer : Variations arise from differences in reaction conditions (e.g., catalyst loading, solvent purity). For instance, NaBH reductions in methanol may underperform compared to LiAlH in THF due to solubility issues. Systematic screening (DoE methodologies) identifies optimal parameters, such as temperature (-10°C vs. RT) and reagent equivalents .
Q. How can researchers mitigate byproduct formation during bromination steps?
- Methodological Answer : Over-bromination or ring-opening byproducts are minimized by controlling stoichiometry (1:1 Br:substrate) and reaction time (≤16 hours). Quenching with NaSO removes excess bromine, while silica gel chromatography isolates the desired mono-brominated product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
